Cas no 17281-74-2 (1-Phenyl-1,3-octadecanedione)

1-Phenyl-1,3-octadecanedione 化学的及び物理的性質
名前と識別子
-
- 1,3-Octadecanedione,1-phenyl-
- 1-phenyloctadecane-1,3-dione
- Einecs 241-313-4
- PALMITOYLBENZOYLMETHANE
- 1-phenyl-1,3-octadecanedione
- JQH2H7EVAZ
- Hexadecanoylbenzoylmethane
- 1-Benzoyl-2-heptadecanone
- 1 -Phenyloctadecane-1,3-Dione
- BKUAQOCVPRDREL-UHFFFAOYSA-N
- Q27281636
- D93303
- BENZOYLPALMITOYLMETHANE
- 17281-74-2
- DTXSID10169410
- AS-59291
- SCHEMBL599568
- MFCD32206194
- UNII-JQH2H7EVAZ
- AKOS037645252
- 1,3-Octadecanedione, 1-phenyl-
- NS00025661
- CHEBI:177396
- DTXCID3091901
- 1-Phenyl-1,3-octadecanedione
-
- MDL: MFCD32206194
- インチ: 1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)21-24(26)22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3
- InChIKey: BKUAQOCVPRDREL-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 358.28734
- どういたいしつりょう: 358.28718
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 17
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.8
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- 密度みつど: 0.938
- ふってん: 468.1°Cat760mmHg
- フラッシュポイント: 174°C
- 屈折率: 1.489
- PSA: 34.14
1-Phenyl-1,3-octadecanedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P007CVQ-1g |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 1g |
$522.00 | 2024-06-19 | |
1PlusChem | 1P007CVQ-250mg |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 250mg |
$245.00 | 2024-06-19 | |
A2B Chem LLC | AD42486-250mg |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 97% | 250mg |
$261.00 | 2024-04-20 | |
Aaron | AR007D42-1g |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 1g |
$520.00 | 2025-01-23 | |
eNovation Chemicals LLC | D760399-250mg |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 250mg |
$240 | 2025-02-27 | |
eNovation Chemicals LLC | D760399-100mg |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 100mg |
$160 | 2025-02-25 | |
eNovation Chemicals LLC | D760399-100mg |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 100mg |
$160 | 2024-06-07 | |
eNovation Chemicals LLC | D760399-1g |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 1g |
$505 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908290-250mg |
1-phenyloctadecane-1,3-dione |
17281-74-2 | 95% | 250mg |
¥2,689.20 | 2022-09-01 | |
Aaron | AR007D42-100mg |
1-Phenyl-1,3-octadecanedione |
17281-74-2 | 95% | 100mg |
$113.00 | 2025-01-23 |
1-Phenyl-1,3-octadecanedione 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-Phenyl-1,3-octadecanedioneに関する追加情報
Exploring the Properties and Applications of 1-Phenyl-1,3-octadecanedione (CAS No. 17281-74-2)
1-Phenyl-1,3-octadecanedione (CAS No. 17281-74-2) is a specialized organic compound that has garnered significant interest in both academic and industrial research. This diketone derivative, featuring an 18-carbon chain and a phenyl group, exhibits unique chemical properties that make it valuable in various applications. Researchers and manufacturers often seek 1-Phenyl-1,3-octadecanedione suppliers for its role in synthesizing advanced materials and fine chemicals.
The molecular structure of 1-Phenyl-1,3-octadecanedione combines hydrophobic and aromatic characteristics, which influence its solubility and reactivity. This dual nature allows it to act as an intermediate in organic synthesis, particularly in the production of long-chain diketone derivatives. Recent studies highlight its potential in creating UV-absorbing compounds, a topic of growing interest due to increasing concerns about skin protection and material degradation from sunlight exposure.
One of the most searched questions regarding this compound is: "What are the uses of 1-Phenyl-1,3-octadecanedione?" In response to this query, we find that the material serves multiple functions across different industries. In the cosmetic industry, researchers are investigating its potential as a stabilizer in sunscreens and anti-aging formulations. The compound's ability to absorb specific wavelengths of UV radiation makes it particularly valuable in this application, aligning with current consumer demand for more effective and stable sun protection products.
The pharmaceutical applications of 1-Phenyl-1,3-octadecanedione are another area of active research. Scientists are exploring its use as a building block for drug molecules, particularly those targeting inflammatory pathways. This research direction responds to the global healthcare focus on developing new anti-inflammatory agents with improved safety profiles. The compound's structural features allow for modifications that can enhance drug bioavailability while maintaining therapeutic efficacy.
From a commercial perspective, the market demand for 1-Phenyl-1,3-octadecanedione has shown steady growth in recent years. Manufacturers specializing in fine chemical production have reported increased inquiries about this material, particularly from companies developing specialty coatings and advanced polymer systems. The compound's thermal stability and compatibility with various matrices make it attractive for these applications, especially in industries requiring materials that can withstand harsh environmental conditions.
Analytical chemists frequently search for "1-Phenyl-1,3-octadecanedione characterization methods" when working with this compound. Standard techniques include NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for quality control in production and for verifying the compound's purity in research applications. Recent advancements in analytical instrumentation have made it possible to detect even trace impurities in 1-Phenyl-1,3-octadecanedione samples, ensuring higher standards for both industrial and academic users.
The synthesis of 1-Phenyl-1,3-octadecanedione typically involves condensation reactions starting from appropriate precursors. Process chemists continue to optimize these synthetic routes to improve yields and reduce environmental impact. Current trends in green chemistry have led to the development of more sustainable production methods, addressing another common search topic: "eco-friendly synthesis of diketone compounds." These innovations are particularly important as industries face increasing pressure to adopt environmentally responsible manufacturing practices.
Storage and handling of 1-Phenyl-1,3-octadecanedione require standard laboratory precautions. The compound should be kept in tightly sealed containers away from strong oxidizers and extreme temperatures. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed when working with this or any other organic compound. These precautions align with the broader scientific community's emphasis on laboratory safety and responsible chemical management.
Future research directions for 1-Phenyl-1,3-octadecanedione may explore its potential in emerging technologies. The compound's unique structure suggests possible applications in organic electronics, particularly as a component in advanced material systems. With the growing interest in flexible electronics and biodegradable materials, this diketone derivative could play a role in next-generation technological developments. Such applications would answer the frequent search query: "innovative uses for long-chain organic compounds."
For researchers considering working with 1-Phenyl-1,3-octadecanedione, it's important to consult recent literature and patent filings. The scientific community has published numerous studies on this compound's properties and potential applications, with particular focus on its structure-activity relationships. Keeping abreast of these developments ensures that new investigations build upon existing knowledge and contribute meaningfully to the field of organic chemistry and materials science.
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